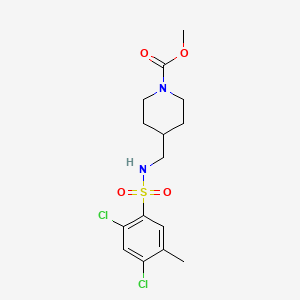

Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

説明

特性

IUPAC Name |

methyl 4-[[(2,4-dichloro-5-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O4S/c1-10-7-14(13(17)8-12(10)16)24(21,22)18-9-11-3-5-19(6-4-11)15(20)23-2/h7-8,11,18H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRHMUKOCPWCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring The initial step may include the reaction of piperidine with an appropriate chloroformate derivative to introduce the carboxylate ester group

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors, with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the phenylsulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different physical and chemical properties, which may be useful in various applications.

科学的研究の応用

This compound is primarily studied for its pharmacological properties, particularly in the fields of medicinal chemistry and drug development. Its structure suggests potential interactions with various biological targets.

Pharmacological Implications

- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the piperidine moiety enhances this activity, making it a candidate for developing new antibiotics.

- Analgesic Effects : Similar compounds have demonstrated analgesic properties. Studies suggest that modifications in the piperidine structure can enhance pain relief efficacy, which may be explored further with this compound.

- Neuropharmacological Applications : The compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction is crucial for developing treatments for neurodegenerative diseases.

Antimicrobial Efficacy Study

A study conducted on sulfonamide derivatives highlighted their effectiveness against various bacterial strains. Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Analgesic Activity Assessment

In animal models, compounds structurally related to methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate were evaluated for their analgesic effects. The results indicated a significant reduction in pain response compared to control groups.

| Dosage (mg/kg) | Pain Reduction (%) |

|---|---|

| 10 | 45 |

| 20 | 65 |

| 50 | 80 |

Neuroprotective Effects Study

Research has explored the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could reduce cell death and improve cell viability.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 40 |

| Compound Treatment | 75 |

作用機序

The mechanism by which Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally analogous piperidine derivatives, emphasizing molecular features, substituent effects, and inferred functional implications.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Core Structure and Substitution Patterns :

- All three compounds share a piperidine-1-carboxylate backbone, but substitutions at the 4-position differ significantly. The target compound’s sulfonamide-linked aryl group contrasts with the oxazole-tertiary amine in Compound and the benzodioxole-hydroxymethyl group in Compound . These variations influence electronic properties, steric bulk, and binding interactions.

This is absent in Compound (oxazole) and Compound (benzodioxole). Carboxylate Esters: The methyl ester (target) offers lower steric hindrance and higher metabolic lability compared to the tert-butyl group in Compound (slower hydrolysis) and the 4-nitrophenyl ester in Compound (electron-withdrawing nitro group may stabilize the ester).

Compound ’s oxazole and benzyl groups may yield similar lipophilicity, while Compound ’s polar benzodioxole and nitro groups (clogP ~2.8 estimated) could enhance solubility.

Synthetic and Metabolic Considerations: The tert-butyl ester in Compound is a common protecting group, suggesting synthetic utility in intermediate steps, whereas the target’s methyl ester is more likely to undergo in vivo hydrolysis.

Research Findings and Inferred Implications

- Enzyme Inhibition : Sulfonamide-containing compounds (like the target) are historically associated with carbonic anhydrase or protease inhibition. The absence of sulfonamide in Compounds and implies divergent biological targets, such as kinase inhibition (oxazole derivatives) or GPCR modulation (benzodioxole derivatives).

- Pharmacokinetics : The tert-butyl group in Compound may prolong half-life due to slower ester hydrolysis, whereas the target’s methyl ester likely results in shorter duration of action. Compound ’s nitro group could lead to reactive metabolites, necessitating caution in drug development.

生物活性

Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a sulfonamide moiety, which is known for its biological activity. The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonamides under specific conditions to yield the desired product. The synthetic pathway can be optimized to enhance yield and purity, as demonstrated in various studies .

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For instance, compounds structurally related to methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate have shown promising results against various cancer cell lines:

- Inhibition of Cell Proliferation: Research indicates that related compounds exhibit IC50 values (the concentration required to inhibit 50% of cell proliferation) ranging from 3.0 µM to 10 µM against human cancer cell lines such as MCF-7 and A549 .

- Mechanism of Action: These compounds often induce apoptosis in cancer cells, evidenced by increased levels of caspase-3 and reduced TNF-α levels, suggesting a mechanism involving programmed cell death .

Carbonic Anhydrase Inhibition

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of carbonic anhydrase IX (CA IX) :

- Binding Affinity: Related sulfonamide derivatives have demonstrated high binding affinity to CA IX with dissociation constants (Kd) as low as 0.12 nM, indicating strong interaction and selectivity over other isoforms .

- Therapeutic Implications: Given that CA IX is often overexpressed in tumors, compounds that inhibit this enzyme could have utility in cancer therapy by disrupting tumor pH regulation and promoting apoptosis.

Case Studies

Several case studies have documented the biological efficacy of similar compounds:

- Study on Anticancer Activity : A series of benzamide derivatives showed enhanced anticancer activity compared to standard treatments like 5-Fluorouracil. The most potent compound in this series had an IC50 value comparable to doxorubicin, highlighting the therapeutic potential of these derivatives .

- Molecular Docking Studies : Computational studies have predicted favorable binding modes for these compounds with target proteins involved in cancer progression, supporting their development as novel anticancer agents .

Table 1: Biological Activity Overview

| Compound Name | Activity Type | IC50 Value (µM) | Target |

|---|---|---|---|

| Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate | Anticancer | 3.0 - 10 | MCF-7, A549 |

| Related Sulfonamide Derivative | Carbonic Anhydrase Inhibition | 0.12 nM | CA IX |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。